molecular formula C15H20N2O5S B448338 2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B448338
M. Wt: 340.4g/mol
InChI Key: UIKCOPIIIRATGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a thiazole ring, an ethoxycarbonyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the ethoxycarbonyl group and the cyclohexanecarboxylic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The thiazole ring and other functional groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-({[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID include:

  • 2-({[5-(Aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
  • Cyclohexanecarboxylic acid derivatives with different substituents on the thiazole ring

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4g/mol

IUPAC Name

2-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20N2O5S/c1-3-22-14(21)11-8(2)16-15(23-11)17-12(18)9-6-4-5-7-10(9)13(19)20/h9-10H,3-7H2,1-2H3,(H,19,20)(H,16,17,18)

InChI Key

UIKCOPIIIRATGX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C

Origin of Product

United States

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